molecular formula C36H60Na6O48P6 B1456427 alpha-Cyclodextrin phosphate sodium salt CAS No. 199684-60-1

alpha-Cyclodextrin phosphate sodium salt

Cat. No.: B1456427
CAS No.: 199684-60-1
M. Wt: 1584.6 g/mol
InChI Key: UVXCHNWIGVNOSW-WWKXUIADSA-H
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Description

Alpha-Cyclodextrin phosphate sodium salt is a derivative of alpha-cyclodextrin, a cyclic oligosaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability. The phosphate groups attached to the cyclodextrin ring further modify its chemical properties, making it useful in a variety of scientific and industrial applications .

Mechanism of Action

Target of Action

Alpha-Cyclodextrin phosphate sodium salt primarily targets lipids and has been shown to alter plasma lipid levels . It forms a hydrophobic central cavity that binds lipids . This compound is also known to interact with various small and large drug molecules, building aqueous soluble inclusion complexes .

Mode of Action

The interaction of this compound with its targets involves the formation of inclusion complexes. The compound’s cyclical structure, composed of glucose subunits, forms a hydrophobic central cavity that can encapsulate lipophilic compounds . This encapsulation improves the stability and water solubility of the guest molecules .

Biochemical Pathways

this compound affects several biochemical pathways. It inhibits carbohydrate, fat, and cholesterol absorption by encapsulating digestive enzymes, phospholipids, and food ingredients . It also has various health-promoting effects exerted via effects on the gut microbiota, which include anti-obesity and anti-atherosclerotic effects, the amelioration of constipation, bone strengthening, the improvement of gut immunity, the amelioration of allergic disease, and the improvement of exercise performance .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its ability to form inclusion complexes with various compounds. This property enhances the solubility of the compound, especially in water and in ethanol:water mixtures . This improved solubility is accompanied by enhanced solubilizing effect, which is beneficial for the bioavailability of the compound .

Result of Action

The action of this compound results in a variety of effects at the molecular and cellular level. It has been observed to cause a modest reduction in small LDL particles and an improvement in glucose-related parameters . Furthermore, it has been shown to have various health-promoting effects, including anti-obesity and anti-atherosclerotic effects, the amelioration of constipation, bone strengthening, the improvement of gut immunity, the amelioration of allergic disease, and the improvement of exercise performance .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. Furthermore, its prebiotic effects differ from those of conventional beneficial fermentable dietary fibers, as it affects Lactobacillus and Bacteroides, which readily generate short-chain fatty acids .

Biochemical Analysis

Biochemical Properties

Alpha-Cyclodextrin phosphate sodium salt plays a significant role in biochemical reactions due to its ability to form inclusion complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its hydrophobic cavity, which can encapsulate guest molecules. For instance, this compound can bind to lipids, enhancing their solubility and stability . Additionally, it can interact with digestive enzymes, such as amylase, by forming complexes that inhibit enzyme activity . This interaction is crucial in modulating the bioavailability of certain nutrients and drugs.

Cellular Effects

This compound influences various cellular processes by altering the solubility and availability of biomolecules. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can reduce the solubility of lipids in the small intestine, thereby inhibiting their absorption . This effect can lead to changes in lipid metabolism and a reduction in serum cholesterol levels. Furthermore, this compound can modulate the gut microbiota, promoting the growth of beneficial bacteria and improving gut health .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form inclusion complexes with various biomolecules. This compound can encapsulate lipids, phospholipids, and other hydrophobic molecules within its hydrophobic cavity . The binding interactions are primarily driven by van der Waals forces and hydrophobic interactions. Additionally, this compound can inhibit the activity of digestive enzymes by forming complexes that block the active sites of these enzymes . This inhibition can lead to changes in nutrient absorption and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods . Long-term studies have shown that this compound can maintain its biochemical activity for several weeks, but its efficacy may decrease over time due to gradual degradation . Additionally, the long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential benefits in reducing lipid absorption and improving metabolic health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to reduce lipid absorption and improve metabolic parameters without causing significant adverse effects . At higher doses, this compound can lead to gastrointestinal discomfort and other adverse effects . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound can inhibit the absorption of dietary lipids by forming complexes with digestive enzymes and phospholipids . Additionally, this compound can modulate the gut microbiota, promoting the production of short-chain fatty acids that have beneficial effects on metabolic health . The interactions with enzymes and cofactors involved in lipid metabolism are crucial for its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and facilitated transport mechanisms . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and intestines, where it exerts its biochemical effects . The distribution within tissues is also influenced by its ability to form complexes with various biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. This compound can be localized to the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and lysosomes, through post-translational modifications and targeting signals . These localization patterns are essential for its role in modulating cellular metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyclodextrin phosphate sodium salt typically involves the phosphorylation of alpha-cyclodextrin. This can be achieved by reacting alpha-cyclodextrin with phosphorylating agents such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based solvent . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the efficient introduction of phosphate groups onto the cyclodextrin ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclodextrin phosphate sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclodextrin derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the cyclodextrin ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its smaller cavity size, which makes it suitable for encapsulating smaller guest molecules. Additionally, the presence of phosphate groups enhances its solubility and stability, making it particularly useful in aqueous environments .

Biological Activity

Alpha-cyclodextrin phosphate sodium salt (α-CDP) is a modified cyclodextrin that has garnered attention for its biological activities and potential applications in pharmaceuticals and biotechnology. This article reviews the biological activity of α-CDP, focusing on its cytotoxicity, solubilization properties, and therapeutic potential.

Alpha-cyclodextrin (α-CD) consists of six glucose units linked by α-1,4-glycosidic bonds, forming a cyclic oligosaccharide with a hydrophobic central cavity. The introduction of phosphate groups enhances its solubility and biological interactions. The average degree of substitution for α-CDP is typically between 2.0 to 6.0, indicating the number of phosphate groups attached to the cyclodextrin structure .

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety of any pharmaceutical compound. Several studies have investigated the cytotoxic effects of α-CDP and its derivatives on various cell lines.

Table 1: Cytotoxicity of α-Cyclodextrin Derivatives

α-Cyclodextrin Derivative IC50 (MTT Assay) HC50
Native α-CD46.1 ± 9.2 µM16.0 ± 0.02 mM
Phosphated α-CD7.8 ± 8.6 µM>100 mM
Hydroxypropylated α-CD>100 µM>100 mM
Methylated α-CD1.8 ± 0.8 µM1.9 ± 0.01 mM

The results indicate that phosphated derivatives exhibit lower cytotoxicity compared to native α-CD, suggesting that modifications can significantly influence biological activity .

The mechanism underlying the cytotoxic effects of α-CDP involves interaction with cell membranes through inclusion complex formation with membrane lipids, leading to membrane disruption and cell lysis . This property is particularly relevant in drug delivery systems, where controlled release and targeted delivery can be achieved.

Solubilization Properties

One of the primary advantages of using cyclodextrins in pharmaceutical formulations is their ability to enhance the solubility of poorly soluble drugs. Studies have shown that α-CDP can significantly increase the solubility of various pharmaceutical compounds, including sildenafil citrate.

Table 2: Solubility Enhancement of Sildenafil Citrate with Cyclodextrins

Cyclodextrin Type Solubility (mM)
Uncomplexed Sildenafil~4
α-Cyclodextrin~10
Hydroxypropyl β-Cyclodextrin~12

The solubility enhancement observed with α-CDP is attributed to its ability to form stable inclusion complexes with drug molecules, thereby improving their bioavailability and therapeutic efficacy .

Therapeutic Applications

This compound has demonstrated potential in various therapeutic applications:

  • Cancer Treatment : Research indicates that α-CDP can inhibit the migration of human tumor cells, suggesting its use as an adjunct therapy in cancer treatment .
  • Neurodegenerative Diseases : Its ability to enhance drug solubility makes it a candidate for delivering therapeutics in conditions like Alzheimer's disease and Parkinson's disease .
  • Antibacterial Activity : Inclusion complexes formed with antibiotics have shown improved antibacterial activity due to increased stability and solubility .

Case Studies

Several case studies highlight the effectiveness of α-CDP in clinical settings:

  • Sildenafil Citrate Formulation : A study demonstrated that sildenafil citrate complexed with α-CD showed enhanced absorption profiles in animal models compared to uncomplexed forms, leading to quicker therapeutic effects .
  • Anticancer Applications : In vitro studies revealed that formulations containing α-CDP could effectively reduce cell viability in specific cancer cell lines while maintaining lower toxicity levels compared to traditional chemotherapeutics .
  • Antibiotic Stability : Complexation with antibiotics like amoxicillin has shown to protect against acidic degradation, significantly enhancing their stability and efficacy under physiological conditions .

Properties

IUPAC Name

hexasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O48P6.6Na/c37-13-19(43)31-73-7(1-67-85(49,50)51)25(13)79-32-20(44)14(38)27(9(74-32)3-69-87(55,56)57)81-34-22(46)16(40)29(11(76-34)5-71-89(61,62)63)83-36-24(48)18(42)30(12(78-36)6-72-90(64,65)66)84-35-23(47)17(41)28(10(77-35)4-70-88(58,59)60)82-33-21(45)15(39)26(80-31)8(75-33)2-68-86(52,53)54;;;;;;/h7-48H,1-6H2,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)(H2,64,65,66);;;;;;/q;6*+1/p-6/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXCHNWIGVNOSW-WWKXUIADSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60Na6O48P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746752
Record name PUBCHEM_71312276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199684-60-1
Record name PUBCHEM_71312276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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